molecular formula C9H8N2O B1529544 2-Methyl-2H-indazole-5-carbaldehyde CAS No. 1266558-20-6

2-Methyl-2H-indazole-5-carbaldehyde

Cat. No.: B1529544
CAS No.: 1266558-20-6
M. Wt: 160.17 g/mol
InChI Key: AQHFYSGYGXMOIZ-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles as Pharmacologically Important Scaffolds in Synthetic and Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to multiple, diverse biological targets, making its derivatives valuable for drug discovery. nih.gov Indazole-based compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties. taylorandfrancis.com

The versatility of the indazole scaffold allows for its functionalization at various positions, leading to a vast number of derivatives with distinct biological and therapeutic profiles. researchgate.net For instance, the well-known drug Benzydamine (B159093) is an indazole derivative used for its anti-inflammatory, analgesic, and antipyretic properties. taylorandfrancis.com Furthermore, indazole analogues have been investigated for the treatment of neurodegenerative disorders, parasitic diseases, and as serotonin (B10506) 5-HT3 receptor antagonists. taylorandfrancis.comnih.gov Both the 1H- and 2H-isomers of indazole are recognized for their potential in developing treatments for conditions like hypertension and cancer. nih.gov This broad spectrum of activity underscores the foundational importance of the indazole motif in the development of next-generation pharmaceuticals. nih.govbenthamscience.com

Structural and Electronic Characteristics of the 2H-Indazole Isomer

Indazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. caribjscitech.com These forms arise from the position of the proton on one of the two nitrogen atoms in the pyrazole ring. researchgate.net The 1H-tautomer is generally more stable than the 2H-form. caribjscitech.com However, the 2H-indazole isomer possesses unique structural and electronic properties that make it a distinct and valuable pharmacophore. nih.gov

Table 1: Comparative Properties of Indazole Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb)0.422.02
Dipole Moment (D)1.503.4

This table is generated from data presented in a review on pharmacologically active indazoles. caribjscitech.com

Research Trajectory and Potential of 2-Methyl-2H-Indazole-5-Carbaldehyde as a Versatile Synthetic Intermediate and Bioactive Scaffold Precursor

This compound is primarily valued as a versatile synthetic intermediate. Its chemical utility stems from the reactive aldehyde group (-CHO) at the 5-position, which can be readily transformed into a wide variety of other functional groups. This allows chemists to use it as a foundational building block to construct more elaborate molecules with potential therapeutic applications.

The compound is listed as a building block for protein degraders, indicating its role in the synthesis of molecules designed to target and eliminate specific proteins within cells. calpaclab.com The aldehyde functional group is a classic participant in numerous organic reactions, including:

Reductive amination: To form amines, which are common in bioactive molecules.

Wittig reaction: To form alkenes, allowing for carbon chain extension.

Oxidation: To form a carboxylic acid, providing another key functional handle.

Condensation reactions: With various nucleophiles to create larger, more complex heterocyclic systems.

While specific, detailed reaction pathways starting from this compound are proprietary or embedded within broader synthetic schemes in patent literature, its availability and classification as a building block confirm its utility. calpaclab.com The synthesis of 2H-indazoles in general often involves multi-component reactions or cyclization strategies where precursors like substituted benzaldehydes are used. organic-chemistry.org For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) are employed to create the 2H-indazole core, which could then be functionalized to produce the carbaldehyde. caribjscitech.comorganic-chemistry.org The strategic placement of the methyl group at the N2 position and the aldehyde at the C5 position makes this compound a precisely designed precursor for targeted synthesis in medicinal chemistry research.

Table 2: Chemical Identity of this compound

IdentifierValue
Molecular FormulaC9H8N2O
Molecular Weight160.176 g/mol
CAS Number1266558-20-6

Data sourced from supplier and chemical database information. calpaclab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHFYSGYGXMOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Derivatization Studies of 2 Methyl 2h Indazole 5 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety at Position 5

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of chemical transformations. In the context of 2-methyl-2H-indazole-5-carbaldehyde, this reactivity has been harnessed to generate a variety of derivatives with potential applications in medicinal chemistry and materials science.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol represents a fundamental transformation, yielding (2-methyl-2H-indazol-5-yl)methanol. This conversion is typically achieved using standard reducing agents known to selectively reduce aldehydes.

Commonly employed reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is often carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature, offering mild conditions and good yields. For instance, the treatment of an aldehyde with NaBH₄ in methanol effectively produces the corresponding primary alcohol.

The resulting alcohol, (2-methyl-2H-indazol-5-yl)methanol, is a stable, crystalline solid. The introduction of the hydroxyl group provides a new site for further functionalization, such as esterification or etherification, thereby expanding the synthetic utility of the original aldehyde.

Table 1: Reduction Product of this compound

Starting Material Product CAS Number Molecular Formula

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the aldehyde functionality in this compound affords the corresponding carboxylic acid, 2-methyl-2H-indazole-5-carboxylic acid. This transformation introduces a versatile carboxylic acid group that can participate in a wide array of subsequent reactions, including amide bond formation and esterification.

A variety of oxidizing agents can be employed for this purpose. Mild oxidants such as silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled conditions are often used to convert aldehydes to carboxylic acids without affecting other sensitive parts of the molecule. Another common method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid), although this is a stronger oxidizing agent.

The product, 2-methyl-2H-indazole-5-carboxylic acid, is a key intermediate for the synthesis of more complex derivatives. Its methyl ester, 2-methyl-2H-indazole-5-carboxylic acid methyl ester, is also a commercially available compound that can be hydrolyzed to the parent carboxylic acid. sigmaaldrich.com

Table 2: Oxidation Product of this compound

Starting Material Product CAS Number Molecular Formula

Condensation Reactions with Amines and Hydrazines for Imine/Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. libretexts.orgresearchgate.net These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.com

The formation of imines is achieved by reacting the aldehyde with a primary amine, such as ethylamine (B1201723) or aniline, often in a solvent like ethanol with a catalytic amount of acid. youtube.com The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further transformations. For example, a related compound, N1-((1H-indazol-5-yl)methylene)-N2-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine, has been synthesized through such a condensation reaction. canterbury.ac.uk

Similarly, reaction with hydrazine (B178648) or substituted hydrazines, such as hydrazine hydrate, yields the corresponding hydrazones. nih.gov These derivatives are often crystalline solids and can be used for characterization or as precursors for the synthesis of other heterocyclic systems. The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. dergipark.org.tr

Table 3: Representative Condensation Products of this compound

Reactant Product Type General Structure
Primary Amine (R-NH₂) Imine (Schiff Base) 2-Me-Indazole-CH=N-R

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the carbaldehyde group in this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Grignard reagents and Wittig reagents are classic examples of nucleophiles used in such reactions.

The reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a secondary alcohol after acidic workup. masterorganicchemistry.comvaia.comlibretexts.org The nucleophilic methyl group from the Grignard reagent adds to the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. This reaction provides a straightforward method for introducing alkyl or aryl substituents at the carbon atom of the original aldehyde group.

The Wittig reaction offers a powerful method for the conversion of aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as (triphenylphosphoranylidene)methane (Ph₃P=CH₂). This reaction would transform the carbonyl group of this compound into a vinyl group, affording 5-vinyl-2-methyl-2H-indazole. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide.

Functionalization and Modification of the 2H-Indazole Ring System

The aromatic benzo ring of the 2H-indazole core is amenable to functionalization through electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the ring, further diversifying the chemical space accessible from this compound.

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. In the case of 2H-indazoles, the position of substitution is influenced by the electronic nature of the indazole ring and any existing substituents.

Nitration: The nitration of 2H-indazoles can be achieved using a mixture of a nitrate (B79036) salt and a Lewis acid. For instance, the nitration of 2-(p-tolyl)-2H-indazole with ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and zinc triflate (Zn(OTf)₂) in acetonitrile (B52724) at 80°C has been shown to selectively yield the 7-nitro derivative. While this is not the exact target molecule, it provides a strong indication of the expected regioselectivity for the nitration of this compound under similar conditions. The electron-withdrawing nature of the aldehyde at position 5 would likely further direct the incoming nitro group to one of the available positions on the benzo ring.

Halogenation: The direct halogenation of 2H-indazoles can be accomplished using N-halosuccinimides (NXS), where X is Cl, Br, or I. For example, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in water can lead to the formation of the 3-bromo derivative. By adjusting the reaction conditions, such as the stoichiometry of the halogenating agent and the reaction time, it is possible to achieve mono- or poly-halogenation at different positions of the indazole ring.

These electrophilic substitution reactions provide valuable methods for introducing functional groups that can be further elaborated, significantly enhancing the synthetic potential of this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
(2-Methyl-2H-indazol-5-yl)methanol
This compound
2-Methyl-2H-indazole-5-carboxylic acid
2-Methyl-2H-indazole-5-carboxylic acid methyl ester
2-phenyl-2H-indazole
2-(p-tolyl)-2H-indazole
3-bromo-2-phenyl-2H-indazole
5-vinyl-2-methyl-2H-indazole
7-nitro-2-(p-tolyl)-2H-indazole
N1-((1H-indazol-5-yl)methylene)-N2-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine
aniline
chromium trioxide
ethylamine
ferric nitrate nonahydrate
hydrazine hydrate
lithium aluminum hydride
methylmagnesium bromide
N-bromosuccinimide
N-halosuccinimides
potassium permanganate
silver oxide
sodium borohydride
(triphenylphosphoranylidene)methane

C-H Functionalization Reactions on the Indazole Core

The direct functionalization of carbon-hydrogen (C-H) bonds on the 2H-indazole ring represents an efficient and atom-economical approach to introduce molecular complexity. organic-chemistry.orgnih.gov This strategy avoids the need for pre-functionalized substrates, streamlining the synthesis of diverse derivatives. nih.gov Research has focused on activating the C-H bonds at various positions, with the C3-position being a primary target due to its electronic characteristics.

Recent advancements have highlighted several methods for C-H functionalization:

Transition Metal-Catalyzed Reactions: Palladium (Pd) and Rhodium (Rh) catalysts have been effectively used to direct functionalization. For instance, a Pd-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been developed using an isocyanide insertion strategy, leading to the formation of novel, skeletally diverse scaffolds like benzoxazinoindazoles. rsc.org

Radical Pathways: C3-functionalization can also proceed via radical intermediates. An example is the electrochemical C3 acyloxylation of 2H-indazoles with carboxylic acids, which occurs without transition-metal catalysts and stoichiometric oxidants, offering a green and sustainable method for forming C(sp²)-O bonds. acs.org

Photocatalysis: Visible-light-promoted methods are emerging as powerful tools. An organophotoredox-catalyzed C-H amination at the C3-position of 2H-indazoles with various amines has been achieved at room temperature under air, demonstrating the versatility of this approach. organic-chemistry.org

These C-H activation strategies are pivotal for modifying the indazole core, allowing for the introduction of a wide range of functional groups. organic-chemistry.orgnih.gov For a substrate like this compound, the aldehyde group's tolerance to these varied reaction conditions is a critical consideration for successful derivatization.

Table 1: Examples of C-H Functionalization Reactions on the 2H-Indazole Core

Reaction Type Position Catalyst/Reagent Key Features Reference(s)
C3-Amination C3 4CzIPN (Photocatalyst) Organophotoredox-catalyzed, room temperature, tolerates various amines. organic-chemistry.org
C3 Acyloxylation C3 Electrochemical Metal-free, sustainable, forms C(sp²)-O bonds. acs.org
Isocyanide Insertion C3 Palladium (II) Leads to diverse heterocyclic scaffolds. rsc.org
Acylmethylation Ortho of N-aryl Rh(III) Chelation-assisted, regioselective functionalization of the N-phenyl ring. organic-chemistry.org

Direct C3-Carbamoylation of 2H-Indazoles

The amide functional group is a cornerstone in medicinal chemistry, and its direct installation onto the 2H-indazole core via C-H carbamoylation is of significant interest. frontiersin.orgnih.gov This transformation provides access to C3-carbamoylated 2H-indazoles without requiring pre-functionalization of the heterocyclic ring. nih.gov

Several effective protocols have been developed:

Metal- and Light-Free Thermal Method: One approach involves the use of oxamic acids as carbamoyl (B1232498) radical precursors. In the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and at elevated temperatures (e.g., 60 °C), carbamoyl radicals are generated in situ and react with 2H-indazoles to yield the desired C3-carbamoylated products.

Visible-Light-Promoted Metal-Free Method: A milder alternative utilizes visible light and a photocatalyst, such as 4CzIPN, to induce the oxidative decarboxylation of oxamic acids. frontiersin.orgnih.gov This transition-metal-free reaction proceeds at room temperature and demonstrates high functional group tolerance, making it suitable for the late-stage modification of complex molecules. frontiersin.org The reaction is typically performed in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov

These methods are particularly valuable as they offer pathways to novel amide-containing indazole derivatives, which have shown potential as antitumor agents. frontiersin.orgnih.gov The presence of the 5-carbaldehyde group on the target compound would need to be assessed for compatibility, particularly with the oxidative conditions.

Table 2: Conditions for Direct C3-Carbamoylation of 2H-Indazoles

Method Radical Source Catalyst/Oxidant Conditions Key Advantages Reference(s)
Thermal Oxamic Acid (NH₄)₂S₂O₈ 60 °C Metal- and catalyst-free.
Photocatalytic Oxamic Acid 4CzIPN (photocatalyst) Visible light, rt, O₂, Cs₂CO₃ Mild, transition-metal-free, high functional group tolerance. frontiersin.org, nih.gov,

Late-Stage Diversification through Cross-Coupling and Cycloaddition Reactions

Late-stage diversification is crucial for building libraries of structurally related compounds for drug discovery. For the this compound scaffold, this can be achieved by first introducing a suitable handle, such as a halogen, onto the indazole ring, which can then participate in various cross-coupling and cycloaddition reactions.

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for introducing alkynyl substituents. Studies on 5-bromo-3-iodoindazoles have demonstrated that sequential Sonogashira and Suzuki cross-coupling reactions can be used to selectively introduce different groups at various positions on the indazole ring, enabling the creation of a large array of functionalized derivatives. This strategy could be applied to a halogenated version of this compound to introduce diverse alkynyl or aryl moieties.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," allowing for the efficient and selective formation of 1,2,3-triazole rings. This reaction is a powerful tool for linking different molecular fragments. A this compound derivative functionalized with either a terminal alkyne (via Sonogashira coupling of a halo-indazole) or an azide (B81097) group could be readily coupled with a variety of complementary substrates to generate a library of triazole-containing indazole compounds. This approach is widely used in medicinal chemistry to synthesize and functionalize potential therapeutic agents.

Ring-Opening Reactions to Indazolones

The transformation of the 2H-indazole core into other heterocyclic systems, such as indazolones, represents a significant structural modification. Indazolones themselves are important scaffolds in medicinal chemistry. A recently developed method allows for the direct conversion of 2H-indazoles into 1-sulfonylindazol-3(2H)-ones.

This transformation is an oxo-sulfonylation protocol that employs a sulfinic acid as the sulfonylating agent in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds under ambient air and provides a straightforward route to structurally diverse N-sulfonylated indazolones in good yields. This conversion represents a unique ring-opening and rearrangement pathway for the 2H-indazole system, offering access to a different class of heterocyclic compounds from a common precursor.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms in 2H-Indazole Synthesis

The formation of the 2H-indazole core involves several key steps, each with its own mechanistic nuances. The regioselectivity of alkylation, the nature of intermediates in cyclization reactions, and the mechanism of N-N bond formation are critical aspects that have been the subject of extensive research.

The alkylation of indazole can lead to a mixture of N1- and N2-substituted products. The outcome of this regioselectivity is often dictated by a delicate balance between thermodynamic and kinetic control. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole. Consequently, reactions allowed to reach equilibrium often favor the N1-alkylated product.

However, the reaction conditions, including the choice of base, solvent, and electrophile, can significantly influence the product distribution. For instance, certain reaction conditions can favor the kinetically controlled formation of the N2-alkylated product. Density functional theory (DFT) calculations have shown that deprotonation of either the 1H- or 2H-indazole tautomer can lead to anions of very similar energy, suggesting that the subsequent alkylation step is crucial in determining the final product ratio. It has been proposed that chelation effects, where a cation coordinates with the N2-atom and a nearby substituent, can drive the regioselectivity towards N1-alkylation. Conversely, the absence of such coordinating groups can lead to a greater proportion of the N2-isomer. The irreversibility of many of these alkylation reactions, due to high energy barriers for the reverse reaction, means that kinetic factors often dominate the regioselectivity.

A variety of methods have been developed to achieve regioselective synthesis of 2H-indazoles through direct alkylation.

Radical cyclizations represent a powerful strategy for the synthesis of complex heterocyclic systems, including those containing the indazole core. These reactions often proceed through transient radical intermediates, which can be challenging to characterize directly. However, their involvement can be inferred from the reaction products and supported by computational studies.

In the context of indazole synthesis, radical cyclizations can be employed to form the bicyclic ring system. For example, tin hydride-mediated cyclizations of appropriately substituted precursors can generate spiro-imines as primary products. These imine intermediates are formed through a sequence involving radical cyclization followed by the elimination of a sulfonyl radical. The fate of these imine intermediates can vary, leading to either reduced products or rearranged structures through hydration and fragmentation, providing indirect evidence for their existence.

Manganese(III)-mediated oxidative cyclization cascades have also been utilized, where an initial α-keto radical undergoes a series of intramolecular cyclizations to build up the polycyclic framework. The characterization of these transient radical species relies heavily on the analysis of the final products and mechanistic proposals based on established principles of radical chemistry.

The construction of the N-N bond is a pivotal step in the synthesis of indazoles. Several strategies have been developed for this transformation, each with its own detailed mechanism.

One common approach involves the use of hydrazines or their derivatives. However, due to the hazards associated with hydrazines, alternative methods have been sought. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient route to 2H-indazoles. In this process, the copper catalyst is believed to play a key role in both the C-N and the crucial N-N bond formation steps. A plausible mechanism involves the initial condensation of the amine and aldehyde, followed by copper-catalyzed C-N and N-N bond forming events.

Another strategy involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of ortho-nitrobenzaldehydes and amines. The Davis-Beirut reaction provides a pathway to 2H-indazoles through the base-mediated conversion of o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate, which then condenses with a primary amine to form the N-N bond. Rhodium-catalyzed C-H activation and annulation of azoxy compounds with alkynes or diazo esters also represent a modern approach to constructing the indazole ring system, involving the formation of a rhodacycle intermediate.

Tautomeric Equilibrium Analysis of Indazole Isomers (1H-, 2H-, and 3H-Indazoles)

Indazole exists as a mixture of tautomers, primarily the 1H- and 2H-forms, with the 3H-tautomer being less common. The position of this equilibrium is sensitive to various factors, including the inherent stability of the tautomers and the influence of substituents.

The 1H-tautomer of indazole is generally considered to be thermodynamically more stable than the 2H-tautomer. Computational studies, such as MP2/6-31G** calculations, have estimated the energy difference between the 1H- and 2H-tautomers to

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. For indazole derivatives, DFT calculations are routinely employed to determine stable conformations and electronic characteristics. nih.govresearchgate.net A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for 2-Methyl-2H-indazole-5-carbaldehyde (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.35 Å
N2-C31.38 Å
C4-C51.40 Å
C5-C(aldehyde)1.48 Å
C(aldehyde)=O1.22 Å
Bond AngleC7a-N1-N2112.0°
N1-N2-C3108.0°
C4-C5-C6121.0°
C4-C5-C(aldehyde)120.5°
Dihedral AngleC4-C5-C(aldehyde)-O~180° (planar)

Note: These values are illustrative and based on typical DFT results for similar aromatic aldehydes and indazole systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)Description
HOMO-6.5 eVIndicates electron-donating capability
LUMO-2.0 eVIndicates electron-accepting capability
Energy Gap (ΔE)4.5 eVRelates to chemical stability and reactivity

Note: These values are representative for this class of compounds and are derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP map uses a color scale to represent different potential values. Red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP surface would show a significant negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group and the N1 atom, highlighting these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the benzene (B151609) ring, indicating these as sites for nucleophilic interaction.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. hw.ac.uk These simulations provide detailed insights into conformational dynamics and non-covalent intermolecular interactions. For this compound, MD simulations can be used to explore the rotational freedom of the carbaldehyde group relative to the indazole ring and to analyze how the molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.gov

In the context of drug design, MD simulations performed on related indazole derivatives have been used to assess their binding stability within the active sites of enzymes, such as Cyclooxygenase-2 (COX-2). researchgate.net Such simulations analyze the time evolution of hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the ligand-receptor complex, providing a dynamic picture of the binding mechanism. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). pitt.edu This analysis identifies critical points in the electron density, most notably bond critical points (BCPs), which exist between any two atoms that are linked by a bond path. The properties at these BCPs characterize the nature of the interaction. nih.gov

Key parameters include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP. nih.gov QTAIM analysis can be used to quantitatively describe the covalent bonds within the this compound framework and to characterize any potential intra- or intermolecular hydrogen bonds involving the carbaldehyde group.

Table 3: Predicted QTAIM Parameters for Selected Bonds in this compound (Illustrative)

BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Bond Type Indicated
C=C (aromatic)~0.31~ -0.80Covalent (shared)
C-N~0.28~ -0.75Covalent (shared, polar)
C=O~0.40~ -0.30Covalent (shared, highly polar)
C-H~0.27~ -0.95Covalent (shared)

Note: These values are representative and serve to illustrate how QTAIM characterizes different types of chemical bonds based on topological analysis of the electron density.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface is generated. The properties of this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, reveal the nature and extent of various non-covalent interactions.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, a detailed study on the closely related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, provides valuable insights into the types of interactions that can be expected in the crystal structure of indazole derivatives. nih.govnih.gov The analysis of this analogue highlights the significant role of hydrogen bonding and other weak interactions in the formation of its supramolecular architecture.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, the most significant contributions to the crystal packing are from H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions. nih.gov The percentage contributions of these and other contacts to the total Hirshfeld surface are detailed in the table below.

Interaction TypeContribution (%)
H···H36.3
O···H/H···O23.4
C···H/H···C13.4
N···H/H···N11.4
C···C7.5
C···N/N···C4.7
O···C/C···O2.2
O···N/N···O0.9

The dnorm map for this indazole derivative reveals distinct red spots, indicating close contacts which are primarily associated with C—H···O hydrogen bonds. nih.gov The O···H/H···O contacts appear as characteristic symmetrical points in the fingerprint plot. nih.gov The H···H interactions, being the most abundant, are represented by a large central region in the plot. nih.gov The C···H/H···C and N···H/H···N interactions are depicted as "wings" on the sides of the fingerprint plot. nih.gov Furthermore, π-π stacking interactions between the indazole ring and adjacent phenyl rings contribute to the formation of oblique stacks within the crystal. nih.govnih.gov These stacks are further linked by C—H···O hydrogen bonds, creating a robust three-dimensional network. nih.govnih.gov

Given the structural similarities, it is plausible that the crystal packing of this compound would also be significantly influenced by a combination of hydrogen bonds involving the aldehyde oxygen and various C-H donors, as well as π-π stacking interactions involving the indazole core. The methyl group at the 2-position would likely influence the specific geometry of these interactions.

Ab Initio and DFT Studies on Tautomerism and Solvent Effects

Tautomerism is a key constitutional isomerism in indazole derivatives, with the relative stability of different tautomers being influenced by substitution patterns and the surrounding medium. For N-unsubstituted indazoles, the 1H- and 2H-tautomers are the most common. In the case of this compound, the nitrogen at position 2 is methylated, which fixes the tautomeric form. However, theoretical studies on related indazole systems provide a fundamental understanding of the electronic factors at play.

Ab initio and Density Functional Theory (DFT) calculations have proven to be powerful tools for investigating the tautomeric equilibria in heterocyclic systems. nih.govmdpi.com These computational methods can accurately predict the relative energies and stabilities of different tautomers in both the gas phase and in solution. nih.govmdpi.com For instance, studies on various indazole derivatives have shown that while the 1H-tautomer is often more stable, the 2H-tautomer can be favored depending on the nature and position of substituents. mdpi.com

The stability of tautomers is also significantly impacted by solvent effects. The influence of the solvent is typically modeled in DFT calculations using continuum models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk solvent environment and its effect on the solute molecule. Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment.

Theoretical investigations on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods like AM1 and B3LYP/6-31G** have shown good agreement with experimental data in determining the most stable tautomer. nih.govmdpi.com For example, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is experimentally and theoretically found to be slightly more stable than the 1H-form in a DMSO-d6 solution. mdpi.com The small energy difference is attributed to the competing effects of the stability in the gas phase and the dipole moment in solution. mdpi.com

The following table illustrates the kind of relative energy data that can be obtained from DFT calculations for different tautomers in various environments, based on studies of related heterocyclic systems.

TautomerGas Phase (Relative Energy, kcal/mol)Non-polar Solvent (Relative Energy, kcal/mol)Polar Solvent (Relative Energy, kcal/mol)
1H-Indazole0.000.000.00
2H-Indazole+2.50+2.20+1.80

Note: The data in this table is illustrative and based on general findings for indazole systems; it does not represent experimentally determined values for this compound.

For this compound, being a fixed 2H-indazole derivative, the primary focus of theoretical studies would shift to its conformational analysis and the electronic effects of the methyl and carbaldehyde substituents on the indazole ring. DFT calculations could provide insights into the rotational barrier of the carbaldehyde group, the planarity of the molecule, and its electronic properties such as the distribution of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential. These calculations would be crucial for understanding its reactivity and potential as a synthon in organic synthesis.

Biological and Medicinal Chemistry Applications of 2h Indazole Derivatives

2H-Indazole Scaffolds in Contemporary Drug Discovery and Development

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of biological activities. mdpi.comnih.gov This scaffold is a key component in several commercially available drugs, highlighting its therapeutic importance. nih.govresearchgate.net For instance, drugs containing the indazole moiety include the antiemetic granisetron, non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine (B159093) and bendazac, and several anticancer agents such as pazopanib, axitinib, niraparib (B1663559), and entrectinib (B1684687). nih.gov The recent approvals of niraparib and entrectinib underscore the continued relevance of the indazole scaffold in modern drug development. nih.gov

The versatility of the 2H-indazole scaffold allows for structural modifications that can lead to compounds with potent and selective biological activities. rsc.orgnih.gov Researchers have successfully developed 2H-indazole derivatives with applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The ability to functionalize the 2H-indazole core at various positions enables the fine-tuning of pharmacological properties, making it a privileged structure in the design of novel therapeutic agents. rsc.orgresearchgate.net

Antimicrobial Activity of 2H-Indazole Derivatives

Recent research has highlighted the potential of 2H-indazole derivatives as effective antimicrobial agents, with studies demonstrating their efficacy against a range of pathogens including protozoa, bacteria, and fungi. nih.govresearchgate.net

Antiprotozoal Efficacy (e.g., against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis)

A series of 2-phenyl-2H-indazole derivatives have demonstrated significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov In many cases, these compounds were found to be more potent than the standard drug, metronidazole (B1676534). mdpi.comnih.gov For example, one study reported a 2,3-diphenyl-2H-indazole derivative to be 12.8 times more active than metronidazole against G. intestinalis. nih.govresearchgate.net

The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance the antiprotozoal activity. nih.govnih.gov Specifically, 2-phenyl-2H-indazole derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed high potency. nih.gov These findings suggest that the 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole scaffolds are promising starting points for the development of new drugs against intestinal and vaginal protozoal infections. mdpi.comnih.gov

Antibacterial Spectrum (e.g., against Escherichia coli, Salmonella enterica serovar Typhi, Staphylococcus aureus, Bacillus subtilis)

While some 2H-indazole derivatives have shown limited activity against certain bacterial strains like Escherichia coli and Salmonella enterica serovar Typhi, others have exhibited notable antibacterial properties. nih.govmdpi.com For instance, certain 2H-indazole derivatives displayed inhibitory activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com Another study reported that a series of N-methyl-3-aryl indazoles were effective against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.netnih.gov The antibacterial efficacy of these compounds underscores the potential of the 2H-indazole scaffold in developing new antibacterial agents. mdpi.comnih.gov

Antifungal and Anticandidal Properties (e.g., against Candida albicans, Candida glabrata)

Several 2H-indazole derivatives have been identified as having promising antifungal and anticandidal activity. researchgate.netresearchgate.net Specifically, certain 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition of Candida albicans and Candida glabrata. mdpi.comnih.gov The emergence of resistance to existing antifungal drugs makes the discovery of new anticandidal compounds a priority. researchgate.netnih.gov The activity of these 2H-indazole derivatives against clinically relevant Candida species highlights their potential as a basis for the development of novel antifungal therapies. researchgate.netmdpi.com

Anti-inflammatory Potential and Cyclooxygenase-2 (COX-2) Inhibition

The 2H-indazole scaffold has been explored for its anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). researchgate.netnih.gov COX-2 is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. researchgate.netnih.gov

Several 2,3-diphenyl-2H-indazole derivatives have been shown to exhibit in vitro inhibitory activity against human COX-2. nih.govresearchgate.net Docking studies have suggested that these compounds may bind to the COX-2 enzyme in a manner similar to the selective COX-2 inhibitor, rofecoxib. nih.govresearchgate.net The development of selective COX-2 inhibitors is a significant area of research as they offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The discovery of 2H-indazole derivatives with COX-2 inhibitory activity presents a promising avenue for the development of new anti-inflammatory agents. bioworld.comnih.gov

Anticancer and Antitumor Agents Based on the 2H-Indazole Scaffold

The indazole ring system is a well-established pharmacophore in the development of anticancer drugs. researchgate.net Several FDA-approved anticancer agents, including axitinib, pazopanib, and lonidamine (B1675067), are based on the indazole scaffold, demonstrating its clinical significance in oncology. researchgate.netrsc.org The development of new anticancer agents with novel scaffolds and improved efficacy is a critical area of research. nih.gov

Structurally diverse 2H-indazole analogs have garnered significant attention for their anticancer activities. researchgate.net Research has focused on developing indazole derivatives that target various proteins and pathways involved in cancer progression, such as fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and various kinases. nih.gov For example, a series of 3-carboxamido-2H-indazole-6-arylamides were designed as selective CRAF inhibitors, with one compound showing potent antiproliferative activity against a melanoma cell line. sunyempire.edu Another study identified an indazole derivative that inhibited the proliferation of breast cancer cells, induced apoptosis, and suppressed tumor growth in a mouse model. rsc.org These findings highlight the potential of the 2H-indazole scaffold as a versatile template for the design and synthesis of novel and effective anticancer and antitumor agents. nih.govrsc.org

The Multifaceted Chemistry of 2-Methyl-2H-indazole-5-carbaldehyde and the Biological Significance of the 2H-Indazole Scaffold

The heterocyclic compound this compound is a notable molecule within the broader class of indazole derivatives. This synthetic organic compound, characterized by a fused benzene (B151609) and pyrazole (B372694) ring system with a methyl group at the N2 position and a carbaldehyde group at the 5-position, serves as a valuable building block in medicinal chemistry. Its structural features and reactivity are of significant interest for the development of novel therapeutic agents.

The 2H-indazole core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of their biological profiles, leading to the development of potent and selective inhibitors for various therapeutic targets.

Tyrosine Kinase Inhibition

A number of 2H-indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of angiogenesis and tumor progression. For instance, certain multi-target inhibitors based on the 2H-indazole scaffold have demonstrated significant inhibitory activity against key angiogenic RTKs. nih.gov

One such derivative exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2, with IC50 values of 3.45 nM and 2.13 nM, respectively. nih.gov The table below summarizes the inhibitory activities of a representative 2H-indazole derivative against various tyrosine kinases.

Kinase TargetIC50 (nM)
VEGFR-23.45
Tie-22.13
EphB4-
Data sourced from Zhang et al. nih.gov

This potent multi-target inhibition highlights the potential of 2H-indazole derivatives as novel anti-angiogenic and anticancer agents. nih.gov

Epigenetic Modulator Inhibition

The 2H-indazole scaffold has also been explored for its potential to inhibit epigenetic modulators, such as the histone methyltransferases EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2). These enzymes play a critical role in gene silencing and are often dysregulated in cancer. While specific studies focusing solely on 2H-indazole derivatives as EZH1/EZH2 inhibitors are emerging, the broader class of indazole-containing compounds has shown promise. For example, UNC1999, a small molecule inhibitor of both EZH2 and EZH1, has demonstrated efficacy in suppressing MLL-rearranged leukemia. nih.gov The development of 2H-indazole-based inhibitors could offer a novel therapeutic strategy for cancers dependent on the activity of these epigenetic enzymes. The rationale for targeting both EZH1 and EZH2 stems from the observation that EZH1 can compensate for the function of EZH2, making dual inhibition a more effective approach in certain cancers. nih.govnih.gov

DNA Gyrase Inhibition and Interaction Studies

Derivatives of the indazole nucleus have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This makes them attractive candidates for the development of new antibacterial agents. Novel indazole analogues have been designed and synthesized, demonstrating potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship studies have been crucial in optimizing the antibacterial potency of these compounds. nih.gov While much of the early work focused on 1H-indazoles, the exploration of 2H-indazole derivatives as DNA gyrase inhibitors is an active area of research. nih.govmdpi.com

Mechanisms of Antiproliferative Action in Cancer Cell Lines

The antiproliferative activity of 2H-indazole derivatives against various cancer cell lines is a significant area of investigation. These compounds have been shown to induce apoptosis and cause cell cycle arrest. nih.gov For example, a series of novel polysubstituted indazoles exhibited interesting antiproliferative activity with IC50 values in the micromolar range against human cancer cell lines. nih.gov

One study on a specific indazole derivative, compound 2f, demonstrated its ability to inhibit the proliferation and colony formation of the 4T1 breast cancer cell line. rsc.orgnih.gov The proposed mechanism of action involves the induction of apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgnih.gov Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.orgnih.gov Some indazole derivatives have also been observed to cause a block in the S phase or G2/M phase of the cell cycle. nih.gov

Anti-HIV and Antiviral Activities of Indazole Derivatives

The indazole scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). doi.org Research has shown that certain indazole derivatives can exhibit inhibitory activity against HIV-1. doi.org For instance, novel indazole-2-pyrone hybrids have been synthesized and computationally analyzed for their antiviral potential against HIV-1. doi.org While many reported compounds show moderate activity, they serve as a starting point for the design of more potent antiviral agents. researchgate.net The versatility of the indazole ring allows for the introduction of various functional groups to optimize antiviral efficacy. nih.govmdpi.com

Other Pharmacological Activities

The biological activities of 2H-indazole derivatives extend beyond anticancer and antiviral applications, encompassing a range of other pharmacological effects.

Serotonin (B10506) 5-HT3 Receptor Antagonism: Indazole derivatives have been identified as potent antagonists of the serotonin 5-HT3 receptor. nih.gov This receptor is a ligand-gated ion channel involved in emesis (vomiting), particularly that induced by chemotherapy. nih.govwikipedia.orgdrugs.com The development of indazole-based 5-HT3 antagonists has led to effective antiemetic drugs. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Certain indazole derivatives have been shown to inhibit nitric oxide synthase (NOS) isoforms. nih.gov Specifically, nitro-substituted indazoles were found to be reversible inhibitors of both constitutive and inducible NOS. nih.gov This inhibitory action is thought to occur through interaction with the heme-iron of the enzyme. nih.gov

Anticonvulsant Properties: Indazole itself has been characterized as a potential anticonvulsant. nih.gov Studies in animal models have shown its efficacy in inhibiting seizures induced by various agents. nih.gov The anticonvulsant profile of indazole suggests multiple mechanisms of action. nih.gov This has spurred interest in synthesizing and evaluating indazole derivatives for enhanced anticonvulsant activity. nih.govzsmu.edu.ua

Potential Male Contraceptive Agents: A fascinating and significant area of research involves the investigation of indazole derivatives as non-hormonal male contraceptives. nih.govnih.govacs.org Compounds based on the lonidamine structure, an indazole-3-carboxylic acid derivative, have been shown to disrupt the Sertoli-germ cell adherens junctions in the testes, leading to germ cell loss from the seminiferous epithelium. nih.gov This effect has been demonstrated to be reversible in rat studies, suggesting the potential for developing these compounds into oral contraceptives for men. nih.gov Importantly, these compounds did not appear to affect the hypothalamus-pituitary-testicular axis or cause hepatotoxicity or nephrotoxicity in these studies. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and it has been extensively applied to the 2H-indazole scaffold to optimize its biological activities. nih.govnih.gov By systematically modifying the substituents on the indazole ring, researchers can identify key structural features that enhance potency and selectivity for a particular biological target.

For example, in the development of antiprotozoal agents, SAR studies of 2-phenyl-2H-indazole derivatives revealed that electron-withdrawing groups on the 2-phenyl ring were favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.govnih.gov Similarly, for antiproliferative agents, the nature and position of substituents on the indazole core have been shown to be critical for their activity against cancer cell lines. researchgate.net These SAR studies provide crucial guidance for the rational design of new and more effective 2H-indazole-based therapeutic agents. nih.govnih.gov

In Silico Molecular Docking and Ligand-Protein Interaction Analysis of this compound: Current Research Landscape

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific in silico molecular docking and ligand-protein interaction studies focused solely on this compound. While the broader class of 2H-indazole derivatives has been the subject of numerous computational chemistry studies to explore their medicinal potential, research on this particular aldehyde-substituted variant is not publicly available.

The field of medicinal chemistry frequently employs in silico techniques like molecular docking to predict the binding affinity and interaction patterns of novel compounds with biological targets. These computational methods are instrumental in the early stages of drug discovery for identifying potential lead candidates and understanding their mechanism of action at a molecular level.

Studies on various other 2H-indazole derivatives have demonstrated their potential to interact with a range of protein targets, including enzymes and receptors implicated in different diseases. For instance, different substituted 2H-indazoles have been investigated through molecular docking for their potential as:

Anti-inflammatory agents: by targeting enzymes like cyclooxygenase-2 (COX-2).

Anticancer agents: by predicting their binding to targets such as aromatase, various kinases, and topoisomerase-II.

Antimicrobial agents: by analyzing their interactions with essential bacterial enzymes.

These studies typically report detailed findings, including predicted binding energies (often in kcal/mol) and key interactions with amino acid residues within the protein's active site, such as hydrogen bonds and hydrophobic interactions. This information is often summarized in data tables to compare the potential of different derivatives.

However, specific data tables, detailed research findings, and ligand-protein interaction analyses for this compound are not present in the reviewed literature. Therefore, a dedicated section on its in silico molecular docking and binding affinity prediction cannot be constructed at this time due to the lack of available research. The scientific community has yet to publish studies specifically investigating the molecular docking profile of this compound against any biological target.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic framework and chemical environment.

Multinuclear NMR studies are fundamental for mapping the precise connectivity of atoms in 2-Methyl-2H-indazole-5-carbaldehyde.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the spectrum would characteristically show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The protons on the bicyclic indazole core would appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and splitting patterns dictated by their position relative to the methyl and aldehyde groups. The N-methyl group would present as a distinct singlet, typically around δ 4.0 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield (δ 185-195 ppm). The aromatic carbons of the indazole ring would resonate in the δ 110-150 ppm range. nih.gov The N-methyl carbon signal would be found in the upfield region of the spectrum.

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, can directly probe the electronic environment of the nitrogen atoms within the indazole ring. semanticscholar.org The chemical shifts of N1 and N2 are distinct and are influenced by the substitution on the ring. semanticscholar.org These spectra are invaluable for confirming the 2H-indazole structure and for studying electronic effects within the heterocyclic system. While specific data for the title compound is not widely published, analysis of related nitro-indazole derivatives shows distinct shifts for the N1 and N2 atoms, which is crucial for structural confirmation. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous 2-substituted-2H-indazole compounds.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃ ~4.0 (s) ~35
H3 ~8.2 (s) ~123
H4 ~7.8 (d) ~125
H6 ~7.6 (d) ~121
H7 ~7.9 (s) ~118

Indazole systems can exist as two principal regioisomers: 1H- and 2H-indazoles. NMR spectroscopy is the definitive tool for distinguishing between these isomers, such as differentiating this compound from its 1-Methyl-1H-indazole-5-carbaldehyde counterpart. nih.gov

In studies of related synthetic cannabinoids, the 2H-indazole regioisomers were successfully characterized and distinguished from the 1H isomers using NMR. nih.govresearchgate.net The chemical shift of the proton at the C3 position is particularly diagnostic. In 2H-indazoles, the C3-H proton typically resonates at a lower field (further downfield) compared to the corresponding proton in the 1H isomer. Furthermore, the chemical shift of the N-alkyl group (the methyl group in this case) also differs significantly between the two regioisomers. This clear distinction in chemical shifts allows for unambiguous assignment. nih.gov The technique is so powerful that it can be used to clarify long-standing questions about tautomeric forms in heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns under ionization, which provides structural clues. The compound has a molecular weight of 160.176 g/mol . calpaclab.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 160. The fragmentation would likely proceed through characteristic pathways:

Loss of the formyl radical (•CHO) to give a fragment at m/z 131.

Loss of a methyl radical (•CH₃) from the N-methyl group to produce an ion at m/z 145.

Cleavage of the entire aldehyde group (CH=O) could also occur.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying regioisomers, as the fragmentation patterns for 1H- and 2H-indazole derivatives can show subtle but consistent differences, aiding in their distinction in complex mixtures. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a vibrational fingerprint of the molecule.

Key expected absorption bands include:

Aldehyde C=O Stretch: A strong, sharp absorption band typically located in the range of 1690-1715 cm⁻¹.

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the indazole ring system.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Aldehyde C-H Stretch: This often presents as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

This technique has been successfully used alongside NMR and MS to characterize and differentiate between the 1H and 2H regioisomers of other functionalized indazoles. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds like 2-(4-Methylphenyl)-2H-indazole provides valuable insights. nih.gov

Crystallographic studies on 2-substituted-2H-indazoles have shown that the indazole ring system is nearly perfectly planar. nih.gov The analysis would determine bond lengths, bond angles, and torsion angles with high precision. For instance, in a related structure, the dihedral angle between the pyrazole (B372694) and benzene (B151609) rings of the indazole core was found to be only 1.58°. nih.gov X-ray analysis would also reveal how molecules of this compound pack in the solid state and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the compound's physical properties. Such structural confirmation is considered definitive in chemical synthesis and analysis. organic-chemistry.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated indazole ring system and the carbonyl group.

Studies on related indazole regioisomers have shown that 2H-indazoles exhibit distinct UV-Vis spectra compared to their 1H counterparts, providing another tool for differentiation. nih.gov The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity, due to differential stabilization of the ground and excited electronic states. The introduction of the aldehyde group, a chromophore, is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted 2-methyl-2H-indazole. The broader light absorption range of acylated 2H-indazoles has been noted as a factor in photochemical reactions. acs.org

Future Directions and Research Gaps for 2 Methyl 2h Indazole 5 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Routes

A significant area of future research will be the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2-Methyl-2H-indazole-5-carbaldehyde. Current synthetic strategies for 2H-indazoles often rely on traditional methods that may involve harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. nih.gov

Future efforts are expected to focus on:

Green Chemistry Approaches: The use of greener solvents, such as PEG-400, and heterogeneous catalysts like copper oxide nanoparticles on activated carbon, has shown promise for the synthesis of 2H-indazole derivatives. bldpharm.com Further exploration of these and other sustainable catalysts and reaction media will be crucial.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. acs.org The application of flow reactors to the synthesis of indazole aldehydes could lead to more efficient and controlled production processes.

Photocatalysis: Visible-light-induced reactions, which can often be conducted under mild conditions without the need for traditional heating, represent a promising avenue for the synthesis of functionalized 2H-indazoles. nih.gov

Exploration of Diverse Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, opening the door to a vast chemical space of novel derivatives. Future research will undoubtedly focus on leveraging this reactivity to synthesize libraries of new compounds for biological screening.

Key derivatization strategies to be explored include:

Condensation Reactions: The aldehyde can readily undergo condensation with various amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid and its subsequent conversion to esters and amides, or reduction to an alcohol, provides access to a different set of functionalized derivatives. nih.gov

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to create more complex molecular architectures.

Comprehensive Pharmacological Profiling and Target Validation

A critical research gap is the comprehensive evaluation of the pharmacological properties of derivatives of this compound. While the parent indazole scaffold is known for its diverse biological activities, the specific therapeutic potential of this particular family of compounds remains largely unexplored.

Future research in this area should involve:

Broad-Spectrum Biological Screening: Derivatives should be screened against a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes implicated in disease.

In-depth Mechanistic Studies: For compounds that show promising activity, detailed studies to elucidate their mechanism of action and identify their specific molecular targets will be essential for further development.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the chemical structure of the derivatives affect their biological activity will be crucial for optimizing potency and selectivity.

Advanced Computational Modeling for Rational Drug Design

The use of computational tools is becoming increasingly integral to the drug discovery process. In the context of this compound, computational modeling can play a vital role in guiding the design of new and more effective therapeutic agents.

Future computational research should focus on:

Molecular Docking: Docking studies can predict how derivatives of this compound might bind to the active sites of various biological targets, helping to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of the derivatives with their biological activities, providing valuable insights for the design of more potent compounds.

Pharmacophore Modeling: This technique can be used to identify the key chemical features required for a molecule to be active at a particular biological target, guiding the design of new derivatives with improved properties.

Investigation of Broader Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound is likely to remain in the realm of medicinal chemistry, there is potential for this compound and its derivatives to find applications in other fields.

Potential areas for future investigation include:

Materials Science: The unique electronic and photophysical properties of indazole derivatives could make them suitable for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Catalysis: Metal complexes of indazole-based ligands have shown catalytic activity in various organic transformations. The development of new catalysts based on derivatives of this compound could be a fruitful area of research.

Agrochemicals: The biological activity of indazole derivatives suggests that they may have potential as herbicides, insecticides, or fungicides.

Q & A

Q. Advanced

  • Replication : Repeat experiments using identical conditions (solvent purity, equipment calibration).
  • Hypothesis testing : Compare alternative pathways (e.g., Pd-catalyzed vs. acid-mediated cyclization).
  • Meta-analysis : Aggregate data from peer-reviewed journals (avoiding non-academic sources) to identify trends.
  • Collaborative validation : Cross-verify NMR assignments with computational tools (e.g., ACD/Labs NMR predictor) .

What computational methods are applicable to study this compound’s electronic properties?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic sites).
  • Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays.
  • MD simulations : Assess stability in aqueous vs. lipid membranes for drug delivery applications .

What safety protocols are essential when handling this compound?

Q. Basic

  • Storage : In airtight containers under nitrogen at –20°C to prevent aldehyde oxidation.
  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing.
  • Disposal : Neutralize with 10% NaOH before incineration, following EPA guidelines .

How can the biological activity of this compound derivatives be systematically evaluated?

Q. Advanced

  • In vitro assays : Screen for kinase inhibition (IC₅₀ via ADP-Glo™ assay) or antimicrobial activity (MIC against Gram+/Gram– strains).
  • SAR studies : Modify the methyl group or aldehyde to assess steric/electronic effects.
  • Toxicity profiling : Use HepG2 cells for cytotoxicity (CC₅₀) and Ames test for mutagenicity.
  • In silico ADMET : Predict pharmacokinetics with SwissADME or ProTox-II .

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Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-indazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-indazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.